molecular formula C28H43N3O7Si2 B1589038 N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine CAS No. 69304-43-4

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine

Cat. No.: B1589038
CAS No.: 69304-43-4
M. Wt: 589.8 g/mol
InChI Key: NFIAUHQTSCWVMS-LYPBTDJXSA-N
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Description

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is a synthetic nucleoside analog. It is characterized by the presence of a benzoyl group at the N4 position and a disiloxane protecting group at the 3’ and 5’ positions of the cytidine molecule. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine undergoes various chemical reactions, including:

    Hydrolysis: The disiloxane protecting group can be removed under acidic or basic conditions to yield the free nucleoside.

    Substitution Reactions: The benzoyl group at the N4 position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine involves its incorporation into nucleic acids. The benzoyl and disiloxane groups protect the nucleoside during chemical synthesis, allowing for selective modifications. Once incorporated into nucleic acids, the protecting groups can be removed to yield the functional nucleoside, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoylcytidine: Similar to N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine but lacks the disiloxane protecting group.

    3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine: Similar but lacks the benzoyl group at the N4 position.

Uniqueness

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is unique due to the presence of both benzoyl and disiloxane protecting groups. This dual protection allows for selective modifications and incorporation into nucleic acids, making it a valuable tool in nucleic acid chemistry .

Properties

IUPAC Name

N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34)/t22-,24-,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIAUHQTSCWVMS-LYPBTDJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N3O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434772
Record name N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69304-43-4
Record name N-Benzoyl-3′,5′-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 2
N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 3
N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 4
N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 5
N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine
Reactant of Route 6
N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine

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